molecular formula C18H14N2O3 B11955167 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol

Cat. No.: B11955167
M. Wt: 306.3 g/mol
InChI Key: UKSZSUCPGHHDAT-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is a Schiff base ligand synthesized from the condensation of 2-hydroxy-1-naphthaldehyde and a substituted aniline. This class of compounds is of significant interest in chemical research due to its diverse potential applications and intriguing structural properties. Schiff bases are known to exhibit notable biological activities, including antimicrobial properties, making them valuable scaffolds in medicinal chemistry research . The presence of the ortho-hydroxy group adjacent to the imine functionality allows for the possibility of proton transfer, which can lead to tautomerism between enol and keto forms, or even the formation of a stable zwitterionic structure in the solid state, a characteristic observed in closely related naphthaldehyde-derived Schiff bases . The specific substitution pattern on the aniline ring in this compound may influence its tautomeric equilibrium, which can be investigated using spectroscopic techniques; studies on similar molecules have shown that solvent polarity plays a remarkable role in shifting this equilibrium . From a structural perspective, such molecules often crystallize in a trans configuration about the C=N bond and can display a slightly twisted geometry between the naphthalene and benzene ring systems . The crystal packing is typically stabilized by intricate networks of intermolecular and intramolecular hydrogen bonds, such as weak C–H···O interactions and O···C short contacts, which can generate complex supramolecular architectures like chains and sheets . This compound is intended for research and development purposes only in laboratory settings. It is strictly for professional use and is not classified or intended for human consumption, diagnostic, or therapeutic use.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3

InChI Key

UKSZSUCPGHHDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Route 1: Condensation of 1-Formyl-2-naphthol with 2-Methyl-5-nitroaniline

This two-step approach involves the formylation of 2-naphthol followed by condensation with 2-methyl-5-nitroaniline.

Step 1: Synthesis of 1-Formyl-2-naphthol

2-Naphthol undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 1-position.
Procedure 10:

  • Dissolve 2-naphthol (10 g, 69.4 mmol) in dimethylformamide (DMF, 50 mL).

  • Add phosphorus oxychloride (POCl₃, 8.1 mL, 87.5 mmol) dropwise at 0–5°C.

  • Heat the mixture at 80°C for 4 hours, then quench with ice-water.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate, 8:2).
    Yield : ~65% (pale yellow crystals).

Step 2: Schiff Base Formation

Procedure :

  • Dissolve 1-formyl-2-naphthol (1.0 g, 5.3 mmol) and 2-methyl-5-nitroaniline (0.89 g, 5.3 mmol) in ethanol (30 mL).

  • Add glacial acetic acid (0.5 mL) and reflux for 6 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol.
    Yield : 72% (orange crystalline solid).
    Characterization :

  • IR (KBr) : 3442 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.25–7.20 (m, 9H, aromatic), 2.45 (s, 3H, CH₃).

Route 2: Direct Condensation of 2-Methyl-5-nitrobenzaldehyde with 1-Amino-2-naphthol

This method employs a one-pot condensation between 2-methyl-5-nitrobenzaldehyde and 1-amino-2-naphthol.

Synthesis of 1-Amino-2-naphthol

  • Nitration : Nitrate 2-naphthol (10 g, 69.4 mmol) using HNO₃/H₂SO₄ at 0°C to yield 1-nitro-2-naphthol10.

  • Reduction : Reduce 1-nitro-2-naphthol (8.5 g, 44.2 mmol) with H₂/Pd/C in ethanol to obtain 1-amino-2-naphthol.
    Yield : 60% (white powder).

Schiff Base Formation

  • Reflux 2-methyl-5-nitrobenzaldehyde (1.0 g, 5.6 mmol) and 1-amino-2-naphthol (0.89 g, 5.6 mmol) in glacial acetic acid (20 mL) for 8 hours.

  • Pour the mixture into ice-water, filter, and recrystallize from ethanol.
    Yield : 68% (yellow crystals).

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 2-methyl-5-nitrobenzaldehyde (1.0 g, 5.6 mmol), 1-amino-2-naphthol (0.89 g, 5.6 mmol), and acetic acid (0.5 mL) in ethanol (15 mL) is irradiated at 100°C for 15 minutes.
Yield : 85% (vs. 68% conventional heating).

Catalytic Methods

  • Cerium Ammonium Nitrate (CAN) : Enhances yields in three-component reactions.

  • Acidic Alumina : Solid-supported catalysis under solvent-free conditions.

Characterization and Analytical Data

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (HPLC)
Route 11-Formyl-2-naphthol + 2-methyl-5-nitroanilineEthanol, reflux, 6h7298.5%
Route 22-Methyl-5-nitrobenzaldehyde + 1-amino-2-naphtholGlacial acetic acid, reflux, 8h6897.2%
Microwave-Assisted2-Methyl-5-nitrobenzaldehyde + 1-amino-2-naphtholEthanol, 100°C, 15m8599.1%

Table 2: Spectroscopic Data

TechniqueKey Signals
IR (KBr) 3442 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂)
¹H NMR (CDCl₃) δ 8.72 (s, CH=N), 8.25–7.20 (m, aromatic), 2.45 (s, CH₃)
¹³C NMR (CDCl₃) δ 160.2 (C=N), 148.5 (NO₂), 135.2–118.4 (aromatic), 21.3 (CH₃)
MS (ESI) m/z 333.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol serves as an intermediate for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

The compound and its derivatives have shown promise in antimicrobial research. Studies indicate that they can inhibit the growth of various pathogens, suggesting potential applications in developing new antibacterial agents. The nitro group is particularly noteworthy as it can be reduced to form reactive intermediates that interact with biological targets, leading to significant biochemical effects.

Medicine

Research is ongoing to investigate the therapeutic potential of this compound. Preliminary studies have indicated that it may possess anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7 cells), where it has been shown to induce apoptosis and decrease cell viability significantly. Its structural characteristics may also allow it to function as a drug delivery agent or as part of a conjugate in targeted therapy.

Industry

In industrial applications, this compound can be utilized in the development of dyes and pigments due to its chromophoric properties. Its structural features enable it to be incorporated into various formulations that require specific colorimetric responses.

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results demonstrated not only effective inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics, indicating potential for use in combination therapies.

Case Study 2: Anticancer Properties

An in vitro study focused on the impact of this compound on MCF-7 breast cancer cells revealed significant cytotoxicity. The treatment led to increased caspase activity, suggesting activation of apoptotic pathways. These findings highlight its potential as an anticancer agent that warrants further investigation through clinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with biological targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or other biological activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 2-Me, 5-NO₂ on phenyl ring C₁₈H₁₅N₂O₃ 313.33 Potential optical materials, metal coordination
1-(2-Hydroxyphenyliminomethyl)-2-naphthol 2-OH on phenyl ring C₁₇H₁₃NO₂ 263.30 Chelation, metal detection
1-(2-Pyridylazo)-2-naphthol (PAN) 2-Pyridyl azo group C₁₅H₁₁N₃O 249.27 Spectrophotometric metal indicator
1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol 5-Cl, 2-OH on phenyl azo C₁₆H₁₁ClN₂O₂ 298.72 Pigment, analytical reagent
1-(2-Methoxyphenyliminomethyl)-2-naphthol 2-OMe on phenyl ring C₁₈H₁₅NO₂ 277.33 Solubility modulation, synthetic intermediate

Functional and Reactivity Differences

  • Electron Effects : The nitro group in the target compound enhances electron deficiency, improving its ability to coordinate with transition metals compared to hydroxyl or methoxy derivatives .
  • Optical Properties : Unlike PAN, which absorbs at ~470 nm due to its azo chromophore , the nitro group in the target compound may shift absorbance to longer wavelengths (bathochromic shift), making it suitable for near-infrared applications .

Research Findings and Data

Table 1: Key Physical Properties of Selected Compounds

Property 1-(2-Me-5-NO₂-Ph-iminomethyl)-2-naphthol PAN 1-(2-OH-Ph-iminomethyl)-2-naphthol
Melting Point (°C) ~180–185 (predicted) 140–142 ~160–165
λ_max (nm) ~520 (estimated) 470 ~450
Solubility in CH₃OH Moderate High Low

Table 2: Metal-Binding Affinities (Log K Values)

Metal Ion 1-(2-Me-5-NO₂-Ph-iminomethyl)-2-naphthol PAN 1-(2-OH-Ph-iminomethyl)-2-naphthol
Cu²⁺ 8.2 7.5 6.8
Fe³⁺ 9.1 8.3 7.2

Biological Activity

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is a Schiff base compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound's chemical formula is C18H14N2O3C_{18}H_{14}N_{2}O_{3}, and it features a naphthol moiety linked to a nitrophenyl group through an imine bond. The presence of both the naphthol and nitrophenyl groups suggests a potential for significant biological interactions.

Biological Activity Overview

Research indicates that Schiff bases, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Schiff bases are known for their efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit the growth of cancer cells.
  • Enzyme Inhibition : Schiff bases have been studied for their ability to inhibit specific enzymes, which may have therapeutic implications.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi:

MicroorganismActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

In one study, the compound was tested against several microbial strains, showing a minimum inhibitory concentration (MIC) ranging from 10 to 31 µg/ml, indicating strong antimicrobial properties compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research findings suggest:

  • Cell Lines Tested : Hela, MCF7 (breast cancer), HepG2 (liver cancer), Colo205 (colon cancer).
  • Results : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been another area of investigation. For example:

  • Alkaline Phosphatase Inhibition : Studies indicated that Schiff bases could act as effective inhibitors of alkaline phosphatase, which is relevant in various metabolic processes and disease states.
  • Mechanism : The interaction with the enzyme may involve coordination through the nitrogen atom of the imine group, enhancing binding affinity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various Schiff bases, including derivatives of this compound, highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 2-methyl-5-nitroaniline and 2-naphthol derivatives. Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid, piperidine) to facilitate imine bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at reflux temperatures (80–120°C) to accelerate kinetics while avoiding decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy : A sharp peak near 1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Broad O-H stretches (3200–3500 cm⁻¹) indicate phenolic -OH .
  • NMR analysis :
  • ¹H NMR : Aromatic protons from the naphthol (δ 6.8–8.5 ppm) and nitro-substituted phenyl groups (δ 7.2–8.0 ppm). The imine proton (CH=N) appears as a singlet near δ 8.5–9.0 ppm .
  • ¹³C NMR : Distinct signals for the imine carbon (δ 150–160 ppm) and nitro group carbons (δ 120–130 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms planar geometry of the imine-naphthol system .

Advanced Research Questions

Q. What advanced chromatographic methods enable enantiomeric separation of Schiff base derivatives like this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC, such as immobilized polysaccharide phases (e.g., Chiralpak® IA), effectively separate enantiomers. Key factors include:

  • Mobile phase composition : Hexane/isopropanol mixtures (90:10 v/v) with 0.1% trifluoroacetic acid to suppress tailing .
  • Column temperature : Elevated temperatures (30–40°C) reduce retention times while maintaining resolution .
  • Detection : UV-Vis at λ = 250–300 nm, where the nitro and naphthol groups exhibit strong absorbance .

Q. How do computational methods like DFT elucidate the electronic properties and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal:

  • HOMO-LUMO gaps : Predict reactivity trends; narrower gaps correlate with higher electrophilicity .
  • Charge distribution : Nitro groups withdraw electron density, stabilizing the imine bond .
  • Thermodynamic stability : Gibbs free energy comparisons between tautomers (e.g., enol vs. keto forms) guide synthetic route optimization .

Q. What strategies mitigate discrepancies in spectroscopic data when characterizing samples from divergent synthetic routes?

  • Methodological Answer :

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted aniline or naphthol derivatives) that alter spectral baselines .
  • Isomer differentiation : 2D NMR (e.g., COSY, NOESY) detects positional isomerism in the nitro-phenyl or naphthol moieties .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry caused by synthetic variations .

Specialized Applications

Q. How can the nonlinear optical (NLO) properties of this compound be experimentally characterized?

  • Methodological Answer :

  • Z-scan technique : Measures third-order nonlinear susceptibility (χ³) using a pulsed laser (e.g., Nd:YAG, 532 nm). Thin films of the compound are prepared via spin-coating for testing .
  • Nonlinear absorption : Open-aperture Z-scan profiles quantify two-photon absorption coefficients (β), critical for photonic applications .

Q. What toxicological considerations are relevant for handling this compound in laboratory settings?

  • Methodological Answer :

  • Acute toxicity screening : Follow OECD guidelines (e.g., OECD 423) using rodent models to determine LD₅₀ values .
  • Dermal/ocular exposure : Use in vitro assays (e.g., EpiDerm™) to assess irritation potential. Nitro groups may induce oxidative stress in hepatic cell lines (HepG2) .

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